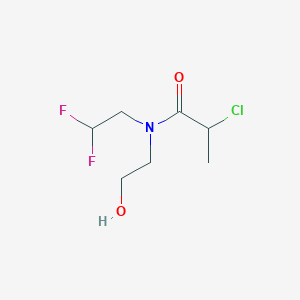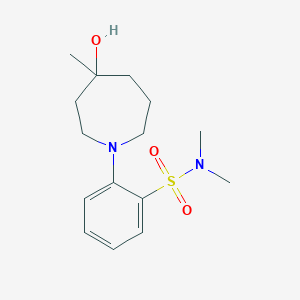
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide, also known as DFEA, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine.
Scientific Research Applications
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide has been studied for its potential use in the treatment of various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. Additionally, 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide has been found to have neuroprotective effects and can prevent the death of neurons in the brain.
Mechanism of Action
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties and can protect cells from oxidative stress. In the brain, 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide acts on the cholinergic system, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide has been found to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species, and increase the levels of antioxidants in the body. In the brain, 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide can enhance cognitive function and improve memory.
Advantages and Limitations for Lab Experiments
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes. However, its use can be limited by its toxicity and potential side effects.
Future Directions
There are several areas of future research for 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide, including its potential use in combination with other drugs for cancer treatment, its effects on other neurological disorders such as Huntington's disease, and its potential use as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to determine the optimal dosage and administration of 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide for different medical conditions.
In conclusion, 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide is a promising compound with potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide and its role in the treatment of various medical conditions.
Synthesis Methods
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide can be synthesized through a multistep reaction process involving the reaction of 2-chloroethylamine hydrochloride with ethylene oxide, followed by the reaction of the resulting compound with 2,2-difluoroacetic anhydride. The final product is obtained after purification through column chromatography.
properties
IUPAC Name |
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClF2NO2/c1-5(8)7(13)11(2-3-12)4-6(9)10/h5-6,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNRXJVRQAFLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCO)CC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)

![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid](/img/structure/B6635092.png)
![N-[1-(4-chlorophenyl)butyl]-3-ethyl-1-methylpyrazol-4-amine](/img/structure/B6635098.png)




![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)

![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)